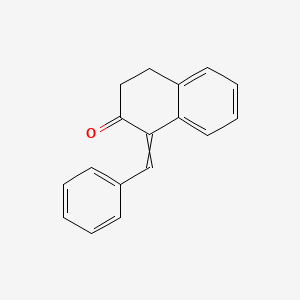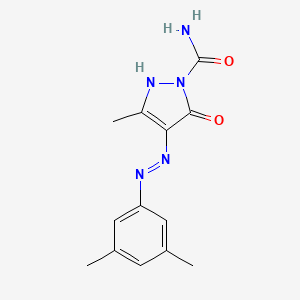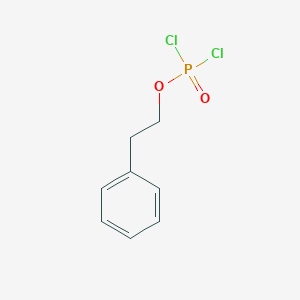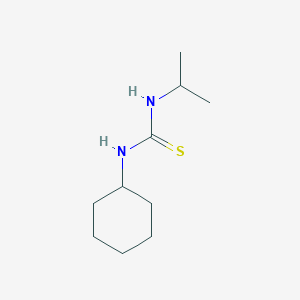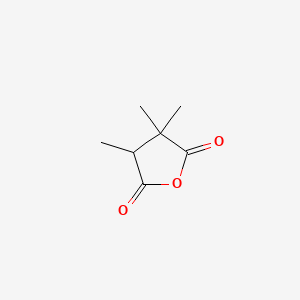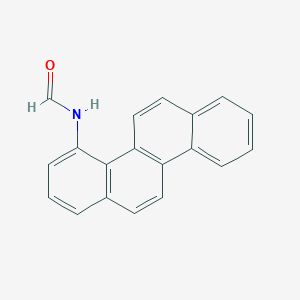
N-chrysen-4-ylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-chrysen-4-ylformamide is an organic compound belonging to the class of amides It is derived from chrysene, a polycyclic aromatic hydrocarbon, and formamide, an amide derived from formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-chrysen-4-ylformamide typically involves the reaction of chrysene with formamide under specific conditions. One common method is the aminolysis of chrysene derivatives with formamide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-chrysen-4-ylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of chrysene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: N-chrysen-4-ylamine.
Substitution: Substituted chrysenes with various functional groups.
Scientific Research Applications
N-chrysen-4-ylformamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-chrysen-4-ylformamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthylformamide: Similar structure but derived from naphthalene.
Phenanthrylformamide: Derived from phenanthrene, another polycyclic aromatic hydrocarbon.
Anthracenylformamide: Derived from anthracene.
Uniqueness
N-chrysen-4-ylformamide is unique due to its specific structural features derived from chrysene. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
34440-94-3 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-chrysen-4-ylformamide |
InChI |
InChI=1S/C19H13NO/c21-12-20-18-7-3-5-14-9-10-16-15-6-2-1-4-13(15)8-11-17(16)19(14)18/h1-12H,(H,20,21) |
InChI Key |
ZJBLBCSANAZBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)





![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

